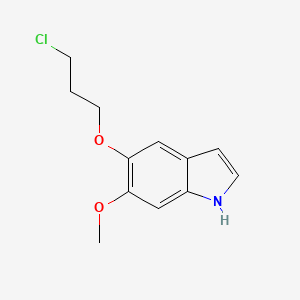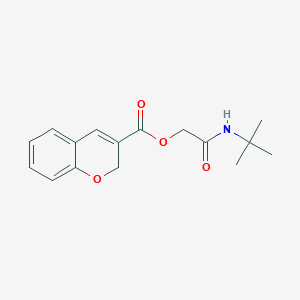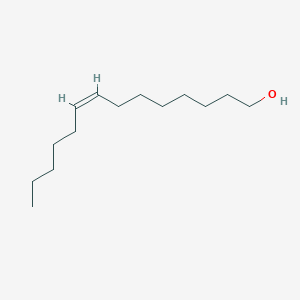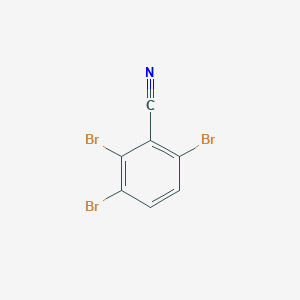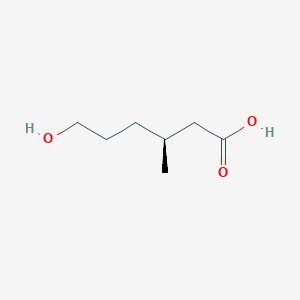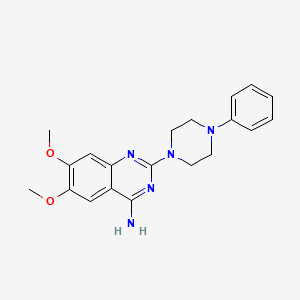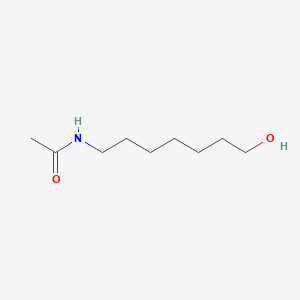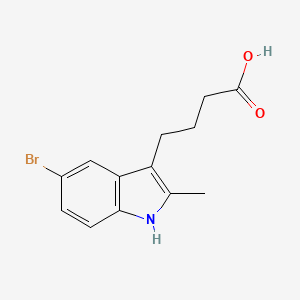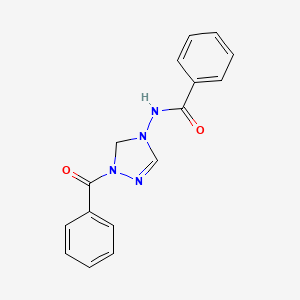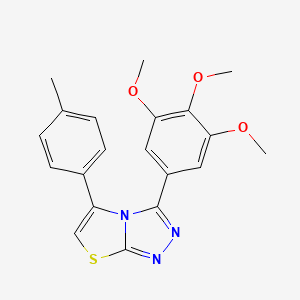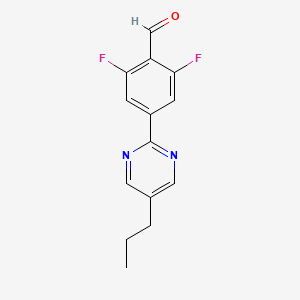
2,6-Difluoro-4-(5-propylpyrimidin-2-yl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Difluoro-4-(5-propylpyrimidin-2-yl)benzaldehyde: is a chemical compound known for its unique structure and properties It is characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzene ring, a propyl group attached to the pyrimidine ring, and an aldehyde functional group at the 4 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-(5-propylpyrimidin-2-yl)benzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Introduction of the Propyl Group: The propyl group is introduced via alkylation reactions using propyl halides in the presence of a base.
Aldehyde Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The aldehyde group in 2,6-Difluoro-4-(5-propylpyrimidin-2-yl)benzaldehyde can undergo oxidation reactions to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: 2,6-Difluoro-4-(5-propylpyrimidin-2-yl)benzoic acid
Reduction: 2,6-Difluoro-4-(5-propylpyrimidin-2-yl)benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
2,6-Difluoro-4-(5-propylpyrimidin-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,6-Difluoro-4-(5-propylpyrimidin-2-yl)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
相似化合物的比较
Similar Compounds
- 2,6-Difluoro-4-(5-methylpyrimidin-2-yl)benzaldehyde
- 2,6-Difluoro-4-(5-ethylpyrimidin-2-yl)benzaldehyde
- 2,6-Difluoro-4-(5-isopropylpyrimidin-2-yl)benzaldehyde
Uniqueness
2,6-Difluoro-4-(5-propylpyrimidin-2-yl)benzaldehyde is unique due to the presence of the propyl group, which influences its physical and chemical properties. The propyl group can affect the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from its methyl, ethyl, and isopropyl analogs.
属性
CAS 编号 |
574705-83-2 |
|---|---|
分子式 |
C14H12F2N2O |
分子量 |
262.25 g/mol |
IUPAC 名称 |
2,6-difluoro-4-(5-propylpyrimidin-2-yl)benzaldehyde |
InChI |
InChI=1S/C14H12F2N2O/c1-2-3-9-6-17-14(18-7-9)10-4-12(15)11(8-19)13(16)5-10/h4-8H,2-3H2,1H3 |
InChI 键 |
SAJOOJVTNSXHLI-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CN=C(N=C1)C2=CC(=C(C(=C2)F)C=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



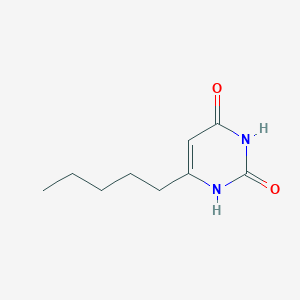
![N,N-Dimethyl-5-nitro-1H-benzo[d]imidazol-2-amine](/img/structure/B12928617.png)
